N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
Description
N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2 and a 2,4-difluorophenylacetamide moiety. The compound’s structural complexity arises from the pyrazolo-pyrazine scaffold, which is known for its pharmacological relevance in targeting enzymes and receptors due to its planar aromatic system and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O3/c1-30-15-5-2-13(3-6-15)18-11-19-21(29)26(8-9-27(19)25-18)12-20(28)24-17-7-4-14(22)10-16(17)23/h2-10,18-19,25H,11-12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAGBRYMUWEOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide. Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant antibacterial activity against various pathogens.
- Mechanism of Action : The compound's efficacy is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways in bacteria. It has shown particularly strong activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL .
Anticancer Properties
This compound has also been investigated for its anticancer potential.
- In Vitro Studies : In multicellular spheroid models, compounds with similar structural frameworks have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications at specific positions enhance cytotoxicity against tumor cells .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in preclinical studies.
- Inflammation Models : Research suggests that derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Difluoro substitution | Enhances antibacterial potency |
| Methoxy group | Increases lipophilicity and cellular uptake |
| Pyrazolo ring | Contributes to anticancer activity |
Case Studies
Several case studies have documented the applications of similar compounds:
- Antibacterial Efficacy : A study demonstrated that a related pyrazole derivative exhibited an MIC of 0.25 μg/mL against MRSA, outperforming traditional antibiotics like vancomycin .
- Cancer Cell Line Testing : In a series of experiments involving breast and lung cancer cell lines, a pyrazolo derivative showed IC50 values significantly lower than those of established chemotherapeutics .
- Inflammation Reduction : In animal models of inflammation, compounds showed a marked reduction in edema and inflammatory markers when administered at therapeutic doses .
Chemical Reactions Analysis
Functional Group Reactivity Analysis
N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide exhibits distinct reactivity patterns based on its structural components.
Acetamide Functional Group
The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid or amine derivative, respectively. This reaction pathway is critical for structural modifications in medicinal chemistry.
| Reaction Type | Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | HCl/H₂O, heat | Carboxylic acid derivative |
| Basic Hydrolysis | NaOH, aqueous | Amine derivative |
Pyrazolo[1,5-a]pyrazine Ring
The electron-rich nature of the pyrazolo[1,5-a]pyrazine heterocycle facilitates electrophilic aromatic substitution reactions. Substitution typically occurs at positions 2 or 5 of the ring, influenced by electron-withdrawing groups like fluorine.
| Position | Reactivity | Potential Substituents |
|---|---|---|
| Position 2 | High | Nitro, halogen, acetyl |
| Position 5 | Moderate | Methyl, methoxy, cyano |
Key Reaction Conditions
| Step | Method | Reagents | Temperature |
|---|---|---|---|
| Cyclization | Microwave-assisted | Acetic acid, DMF | 100–150°C |
| Amide Coupling | Room temperature | HATU, DIPEA | 25°C |
| Substituent Addition | Palladium catalysis | Pd(OAc)₂, aryl halide | 80–100°C |
Hydrolysis of Acetamide
The reaction proceeds via nucleophilic attack by water on the carbonyl carbon, followed by proton transfer and cleavage of the amide bond.
Mechanism :
-
Protonation : Acidic conditions protonate the carbonyl oxygen.
-
Nucleophilic Attack : Water attacks the electrophilic carbonyl carbon.
-
Intermediate Formation : Tetrahedral intermediate forms.
-
Bond Cleavage : Proton transfer and departure of the amine group yield the carboxylic acid.
Electrophilic Substitution on Pyrazolo[1,5-a]pyrazine
The electron-rich ring undergoes substitution via a σ-complex intermediate. Fluorine substituents direct electrophiles to specific positions .
Mechanism :
-
Electrophilic Activation : Benzyne or halogenation agents (e.g., NBS).
-
σ-Complex Formation : Electrophile attacks the π-system.
-
Deprotonation : Loss of a proton restores aromaticity.
Comparative Reactivity with Analogous Compounds
| Compound | Structural Features | Reactivity Highlights |
|---|---|---|
| N-(2,5-difluorophenyl) derivative | Difluorophenyl instead of chloro | Reduced nucleophilic substitution reactivity |
| Pyrazolo[3,4-d]pyrimidine analog | Pyrimidine fused ring | Increased cyclization efficiency |
| Thioxo-pyrazolo[1,5-a]pyrazine | Thioxo group | Enhanced electrophilic substitution at 6-position |
Comparison with Similar Compounds
Key Observations:
- Core Heterocycle Modifications: Replacement of the pyrazolo[1,5-a]pyrazine core with pyrazolo[1,5-a]pyrimidine (F-DPA) or thienopyrimidine () alters electronic properties and binding interactions. Pyrimidine cores are smaller and may reduce steric hindrance .
- Fluorine substitution at 2,4-difluorophenyl (target) versus 3-fluoro-4-methylphenyl () may influence metabolic stability and target selectivity .
- Biological Activity Trends : Compounds with sulfur bridges (e.g., ) or triazole motifs () often exhibit varied pharmacokinetic profiles due to increased polarity or metabolic susceptibility .
Analogues with Related Acetamide Side Chains
Key Observations:
- Fluorophenyl vs. Difluorophenyl: The 2,4-difluorophenyl group in the target compound may offer superior metabolic resistance compared to mono-fluorinated analogs (e.g., ) due to reduced susceptibility to oxidative dehalogenation .
- Methoxy vs. Ethoxy : The 4-methoxy group (target) provides moderate lipophilicity compared to 4-ethoxy (), balancing solubility and membrane permeability .
Q & A
Q. What is the molecular structure of the compound, and what analytical techniques are used for its characterization?
The compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2, an acetamide linker at position 5, and a 2,4-difluorophenyl moiety. Key structural characterization methods include:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .
- NMR spectroscopy : Confirms substituent positions via - and -NMR chemical shifts (e.g., methoxy protons at ~3.8 ppm, aromatic fluorines influencing splitting patterns) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHFNO) .
Q. What are the established synthetic routes for this compound?
A typical synthesis involves:
Core formation : Cyclization of pyrazolo-pyrazine precursors using α-chloroacetamide derivatives (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) under reflux in aprotic solvents like DMF .
Substituent introduction : Suzuki-Miyaura coupling for aryl group addition or nucleophilic substitution for fluorophenyl attachment .
Acetamide linkage : Amide bond formation via coupling reagents (e.g., EDC/HOBt) between the pyrazolo-pyrazine intermediate and 2,4-difluoroaniline .
Key optimization parameters : Reaction temperature (80–120°C), catalyst choice (Pd for cross-coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. What preliminary biological activities have been reported for this compound?
While direct data is limited, structural analogs (e.g., pyrazolo-pyrimidines and thiazole derivatives) exhibit:
- Kinase inhibition : Targeting ATP-binding pockets in cancer-related kinases (e.g., EGFR, VEGFR) .
- Antimicrobial activity : Disruption of bacterial cell wall synthesis via interactions with penicillin-binding proteins .
Assay recommendations : Use enzyme-linked immunosorbent assays (ELISA) for kinase profiling and broth microdilution for MIC determination .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the pyrazolo-pyrazine core?
Yield improvements require:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)) for efficient cross-coupling, with ligand optimization (e.g., XPhos) to reduce side reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining >80% yield .
Q. How should discrepancies in biological activity data be addressed?
Conflicting results may arise from:
- Assay variability : Standardize protocols (e.g., cell line origin, passage number, serum concentration) .
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to identify critical pharmacophores .
- Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .
Q. What computational strategies predict the compound’s binding modes?
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize docking grids around conserved residues (e.g., DFG motif in kinases) .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate binding stability and identify key hydrogen bonds (e.g., acetamide carbonyl with Lys45 in EGFR) .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine) with IC values to guide lead optimization .
Q. What crystallographic techniques resolve polymorphism or hydrate formation?
- Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphs .
- Thermogravimetric analysis (TGA) : Identify hydrate loss events (e.g., 5–10% weight loss below 150°C) .
- Variable-temperature XRD : Monitor structural changes under thermal stress (e.g., 100–300 K) to assess stability .
Q. How does the 2,4-difluorophenyl group influence pharmacokinetics?
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic resistance : Fluorine atoms reduce CYP450-mediated oxidation, as shown in liver microsome studies (t > 60 min) .
- Solubility : Use co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride) to mitigate low aqueous solubility (<10 µM) .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results across cell lines?
- Mechanistic profiling : Perform transcriptomics (RNA-seq) to identify differentially expressed genes in resistant vs. sensitive lines .
- Off-target screening : Use kinome-wide profiling (e.g., KinomeScan) to detect unintended kinase inhibition .
- Microenvironment factors : Test under hypoxic vs. normoxic conditions, as oxygen tension alters prodrug activation .
Q. What strategies validate the compound’s target engagement in vivo?
- Photoaffinity labeling : Incorporate a photo-crosslinker (e.g., diazirine) into the structure to capture target proteins in tissue lysates .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (k/k) using recombinant proteins .
- PET imaging : Radiolabel the compound (e.g., F) to track biodistribution and target occupancy in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
